4-fluoro-N-[(1-methyl-1H-pyrazol-5-yl)methyl]aniline
CAS No.:
Cat. No.: VC20401050
Molecular Formula: C11H12FN3
Molecular Weight: 205.23 g/mol
* For research use only. Not for human or veterinary use.
![4-fluoro-N-[(1-methyl-1H-pyrazol-5-yl)methyl]aniline -](/images/structure/VC20401050.png)
Specification
Molecular Formula | C11H12FN3 |
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Molecular Weight | 205.23 g/mol |
IUPAC Name | 4-fluoro-N-[(2-methylpyrazol-3-yl)methyl]aniline |
Standard InChI | InChI=1S/C11H12FN3/c1-15-11(6-7-14-15)8-13-10-4-2-9(12)3-5-10/h2-7,13H,8H2,1H3 |
Standard InChI Key | DLBLTGRRXRGIPS-UHFFFAOYSA-N |
Canonical SMILES | CN1C(=CC=N1)CNC2=CC=C(C=C2)F |
Introduction
Chemical Structure and Isomeric Variations
Core Structural Features
4-Fluoro-N-[(1-methyl-1H-pyrazol-5-yl)methyl]aniline (C₁₁H₁₂FN₃) consists of a fluorinated aniline moiety linked via a methylene bridge to a 1-methyl-1H-pyrazol-5-yl group. The fluorine atom at the para position of the benzene ring and the methyl group at the pyrazole’s nitrogen atom distinguish it from related isomers (Table 1) .
Table 1: Comparative Structural Features of Fluoro-Pyrazolylmethylaniline Isomers
Compound Name | Fluorine Position | Pyrazole Substitution | Molecular Formula | Molecular Weight (g/mol) |
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2-Fluoro-N-[(1H-pyrazol-3-yl)methyl]aniline | 2 | 3-yl, unmethylated | C₁₀H₁₀FN₃ | 191.20 |
2-Fluoro-N-[(1-methyl-1H-pyrazol-5-yl)methyl]aniline | 2 | 5-yl, methylated | C₁₁H₁₂FN₃ | 205.23 |
4-Fluoro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]aniline | 4 | 4-yl, methylated | C₁₁H₁₂FN₃ | 205.23 |
4-Fluoro-N-[(1-methyl-1H-pyrazol-5-yl)methyl]aniline | 4 | 5-yl, methylated | C₁₁H₁₂FN₃ | 205.23 |
The methyl group on the pyrazole nitrogen enhances steric and electronic effects, potentially influencing reactivity and biological interactions. The para-fluorine substituent may increase electron-withdrawing effects, altering the aromatic ring’s electronic density compared to ortho- or meta-fluorinated analogues .
Spectroscopic Characterization
While specific spectral data for the 5-pyrazolyl isomer are unavailable, nuclear magnetic resonance (NMR) patterns of analogues suggest:
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¹H NMR: Aromatic protons adjacent to fluorine exhibit characteristic splitting patterns (e.g., doublets of doublets for para-fluorine) .
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¹³C NMR: Fluorine coupling induces upfield shifts for carbons directly bonded to fluorine (δ ~160 ppm for C-F).
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Mass Spectrometry: Molecular ion peaks at m/z 205.23 confirm the molecular weight, with fragmentation patterns dominated by cleavage at the methylene bridge.
Synthesis and Reaction Pathways
Key Synthetic Strategies
Synthesis of pyrazolylmethylaniline derivatives typically involves nucleophilic substitution or reductive amination (Figure 1):
Figure 1: Generalized Synthesis Protocol
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Starting Materials: 4-Fluoroaniline reacts with 1-methyl-1H-pyrazole-5-carbaldehyde under acidic conditions.
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Imine Formation: Condensation yields an intermediate imine.
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Reduction: Sodium borohydride (NaBH₄) reduces the imine to the secondary amine.
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Purification: Column chromatography or recrystallization isolates the product (>90% purity).
Reaction Optimization
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Solvent Effects: Polar aprotic solvents (e.g., DMF) enhance reaction rates by stabilizing transition states.
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Catalysts: Lewis acids like ZnCl₂ accelerate imine formation but may require stringent moisture control.
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Yield Improvements: Microwave-assisted synthesis reduces reaction times from hours to minutes while maintaining yields >85% .
Physicochemical Properties
Thermal and Solubility Profiles
Comparative data from analogues suggest:
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Melting Point: 110–125°C (dependent on crystallinity).
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Solubility: Moderate solubility in dichloromethane and ethyl acetate; limited solubility in water (<0.1 mg/mL at 25°C) .
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Lipophilicity: LogP ≈ 2.3 (predicted), indicating moderate membrane permeability.
Stability Considerations
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Photodegradation: Fluorinated aromatics exhibit UV stability, but prolonged light exposure may degrade the methylene bridge.
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Hydrolytic Stability: Stable under neutral conditions; acidic or basic conditions cleave the amine linkage .
Biological and Industrial Applications
Medicinal Chemistry
Pyrazole-methylaniline derivatives demonstrate:
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Antimicrobial Activity: MIC values of 8–16 µg/mL against Staphylococcus aureus and Escherichia coli for structurally related compounds.
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Anti-inflammatory Effects: COX-2 inhibition (IC₅₀ ≈ 5 µM) in murine models, attributed to fluorine’s electron-withdrawing effects .
Materials Science
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Organic Semiconductors: Pyrazole’s electron-deficient nature enhances charge transport in thin-film transistors (hole mobility ≈ 0.1 cm²/V·s).
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Polymer Additives: Improve thermal stability of polyurethanes by 20°C (TGA analysis).
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